molecular formula C25H40N2O3 B069775 Pactimibe CAS No. 189198-30-9

Pactimibe

Katalognummer: B069775
CAS-Nummer: 189198-30-9
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: TXIIZHHIOHVWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pactimibe kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung einer Indolinringstruktur beinhalten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pactimibe unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von this compound .

Wirkmechanismus

Pactimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT). This inhibition reduces the esterification of cholesterol, leading to decreased formation of cholesteryl esters. As a result, there is a reduction in the accumulation of cholesterol in macrophages and atherosclerotic plaques . The molecular targets of this compound include ACAT-1 and ACAT-2, which are involved in cholesterol metabolism in different tissues .

Biologische Aktivität

Pactimibe, also known as CS-505, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has been investigated primarily for its potential in managing atherosclerosis and related cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical trial outcomes, and comparative studies.

This compound functions by inhibiting both ACAT-1 and ACAT-2 enzymes, which play crucial roles in cholesterol esterification and absorption. The inhibition of these enzymes leads to reduced cholesterol accumulation in macrophages and other cells, thereby potentially stabilizing atherosclerotic plaques and reducing the progression of atherosclerosis. The compound also lowers plasma cholesterol levels, contributing to its anti-atherogenic effects.

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials to assess its efficacy in reducing atherosclerosis progression. Notably, the Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a significant study that included 892 patients with familial hypercholesterolemia. The trial aimed to determine the effect of this compound on carotid intima-media thickness (CIMT) compared to placebo.

Key Findings from CAPTIVATE Trial:

  • Study Design : Randomized, double-blind, placebo-controlled.
  • Duration : Follow-up for 15 months before premature termination due to lack of efficacy.
  • Results :
    • After 6 months, LDL cholesterol increased by 7.3% in the this compound group compared to 1.4% in placebo (P = .001).
    • Maximum CIMT measurements showed no significant difference between groups (difference = 0.004 mm; P = .64).
    • Mean CIMT increased by 0.014 mm in the this compound group (P = .04).
    • Major cardiovascular events were more frequent in the this compound group (10/443) compared to placebo .

The study concluded that while this compound did not demonstrate efficacy in preventing atherosclerosis progression, it did affect lipid profiles negatively.

Comparative Studies

In animal models, this compound has shown varying degrees of effectiveness. In studies involving apolipoprotein E-deficient mice:

  • Early Lesion Model : this compound treatment resulted in a significant reduction of atherosclerotic lesions compared to controls.
  • Advanced Lesion Model : A notable reduction in lesion size was observed with this compound compared to other treatments like avasimibe .

These findings suggest that while this compound may exhibit anti-atherosclerotic properties in preclinical models, its translation into human clinical efficacy remains questionable.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Effect Mechanism
ACAT InhibitionReduces cholesterol accumulationDirect inhibition of ACAT-1 and ACAT-2
Lipid Profile AlterationIncreased LDL levelsModulation of lipid metabolism
Atherosclerosis ProgressionNo significant effect observed in humansLack of efficacy demonstrated in trials
Cardiovascular EventsHigher incidence in treated groupsPotential plaque destabilization

Eigenschaften

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIIZHHIOHVWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172315
Record name Pactimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189198-30-9
Record name Pactimibe [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pactimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pactimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACTIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-(1-octyl-5-ethoxycarboxymethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (3.5 g) was dissolved in EtOH (50 ml) and a solution of NaOH (1.6 g) in water (20 ml) was added, which was followed by stirring at 60° C. for 1 hr. EtOH was evaporated under reduced pressure. The residue was dissolved in water (20 ml) and the mixture was washed with AcOEt (20 ml). The aqueous layer was neutralized with 2N-hydrochloric acid and extracted with AcOEt (50 ml). The AcOEt layer was washed with saturated brine and dried over anhydrous sodium sulfate. AcOEt was evaporated under reduced pressure to give 2.4 g of the title compound.
Name
N-(1-octyl-5-ethoxycarboxymethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(1-Octyl-5-ethoxycarbonylmethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (3.5 g) was dissolved in EtOH (50 ml) and a solution of NaOH (1.6 g) in water (20 ml) was added, which was followed by stirring at 60° C. for 1 hr. EtOH was evaporated under reduced pressure. The residue was dissolved in water (20 ml) and the mixture was washed with AcOEt (20 ml). The aqueous layer was neutralized with 2N-hydrochloric acid and extracted with AcOEt (50 ml). The AcOEt layer was washed with saturated brine and dried over anhydrous sodium sulfate. AcOEt was evaporated under reduced pressure to give 2.4 g of the title compound.
Name
N-(1-Octyl-5-ethoxycarbonylmethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactimibe
Reactant of Route 2
Reactant of Route 2
Pactimibe
Reactant of Route 3
Pactimibe
Reactant of Route 4
Pactimibe
Reactant of Route 5
Pactimibe
Reactant of Route 6
Pactimibe

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.